molecular formula C13H14N2O B2965480 N-cyclopropyl-2-(1H-indol-3-yl)acetamide CAS No. 1090398-82-5

N-cyclopropyl-2-(1H-indol-3-yl)acetamide

Cat. No.: B2965480
CAS No.: 1090398-82-5
M. Wt: 214.268
InChI Key: HLBNYBSULXFFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-2-(1H-indol-3-yl)acetamide” is a cyclic structural compound with the molecular formula C14H14N2O. It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C14H14N2O/c17-9-10-7-16 (8-14 (18)15-11-5-6-11)13-4-2-1-3-12 (10)13/h1-4,7,9,11H,5-6,8H2, (H,15,18) . The molecular weight is 242.28 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . The molecular weight of the compound is 242.28 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

N-cyclopropyl-2-(1H-indol-3-yl)acetamide and its derivatives have been explored in various synthetic and medicinal chemistry contexts. For instance, the cyclopropane ring, a structural component of this compound, is utilized to restrict the conformation of biologically active compounds, potentially improving activity and elucidating bioactive conformations. Such applications include the design of conformationally restricted analogues of histamine to investigate bioactive conformations and enhance receptor selectivity (Kazuta et al., 2002).

Chemical Synthesis Techniques

In the realm of chemical synthesis, techniques such as the Kulinkovich cyclopropanation conditions have been applied to N-alkenylimides, leading to various bi- and tricyclic lactams through tertiary N-acyliminium ion chemistry (Ollero et al., 1999). Furthermore, direct N-cyclopropylation methods have been developed for cyclic amides and azoles, facilitating the attachment of cyclopropyl groups to nitrogen atoms in heterocycles or amides, which is significant given the prevalence of nitrogenated compounds in pharmaceuticals (Gagnon et al., 2007).

Molecular Docking and Drug Design

On the drug design front, the indole acetamide derivatives, including those related to this compound, have been subjects of molecular docking analyses to study their potential as anti-inflammatory drugs. Such studies involve geometrical optimization and interaction energy evaluations to understand the molecular basis of their activity (Al-Ostoot et al., 2020).

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as N-cyclopropyl-2-(1H-indol-3-yl)acetamide, have been found to bind with high affinity to multiple receptors, which makes them useful in developing new derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The exact cellular effects of this compound are not well-documented in the literature. Indole derivatives have been shown to have potent anti-proliferative activity against various human cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Indole derivatives have been shown to inhibit influenza A and Coxsackie B4 virus .

Properties

IUPAC Name

N-cyclopropyl-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13(15-10-5-6-10)7-9-8-14-12-4-2-1-3-11(9)12/h1-4,8,10,14H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBNYBSULXFFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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